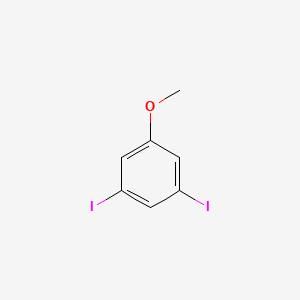

1-Methoxy-3,5-diiodobenzene

Description

Properties

Molecular Formula |

C7H6I2O |

|---|---|

Molecular Weight |

359.93 g/mol |

IUPAC Name |

1,3-diiodo-5-methoxybenzene |

InChI |

InChI=1S/C7H6I2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 |

InChI Key |

XHRFDEOAZQGXMM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3,5-diiodobenzene can be synthesized through several methods. One common approach involves the iodination of anisole. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce iodine atoms into the benzene ring. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and selectivity for the 3,5-diiodo product.

Industrial Production Methods: In an industrial setting, the production of 1-methoxy-3,5-diiodobenzene may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3,5-diiodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the iodine atoms.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anisoles, while oxidation can produce anisaldehyde or anisic acid.

Scientific Research Applications

1-Methoxy-3,5-diiodobenzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of iodinated pharmaceuticals.

Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-methoxy-3,5-diiodobenzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atoms can participate in halogen bonding, influencing molecular recognition and binding events. The methoxy group can also modulate the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

- 1-Methoxy-2,4-diiodobenzene

- 1-Methoxy-3,4-diiodobenzene

- 1-Methoxy-2,5-diiodobenzene

Comparison: 1-Methoxy-3,5-diiodobenzene is unique due to the specific positioning of the iodine atoms, which can influence its reactivity and interactions compared to other diiodoanisoles. The 3,5-substitution pattern may offer distinct steric and electronic effects, making it suitable for specific applications where other isomers may not be as effective.

Biological Activity

1-Methoxy-3,5-diiodobenzene, an organoiodine compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antiviral, and anti-inflammatory activities, supported by various studies and case analyses.

1-Methoxy-3,5-diiodobenzene is characterized by:

- Chemical Formula : CHIO

- Molecular Weight : 328.90 g/mol

- Structure : Contains two iodine atoms and one methoxy group attached to a benzene ring.

Anticancer Activity

Research indicates that 1-methoxy-3,5-diiodobenzene exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings : The compound induced apoptosis in HeLa cells with an IC value of approximately 15 µM after 48 hours of exposure .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Apoptosis induction |

Antiviral Activity

The antiviral potential of 1-methoxy-3,5-diiodobenzene has also been explored. In vitro studies showed that the compound inhibits viral replication:

- Virus Tested : Influenza A virus.

- Results : The compound reduced viral titers by over 70% at a concentration of 10 µM after 24 hours .

Anti-inflammatory Activity

In addition to its anticancer and antiviral properties, this compound has been investigated for anti-inflammatory effects:

- Study Design : In vivo models using lipopolysaccharide (LPS)-induced inflammation.

- Results : Administration of the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study: Synthesis and Evaluation

A recent study focused on synthesizing derivatives of 1-methoxy-3,5-diiodobenzene to enhance its biological activity. The derivatives were tested against cancer cell lines, revealing that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.